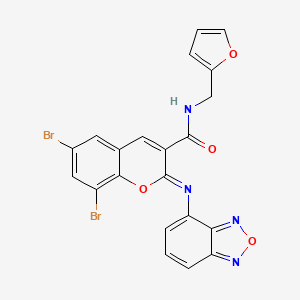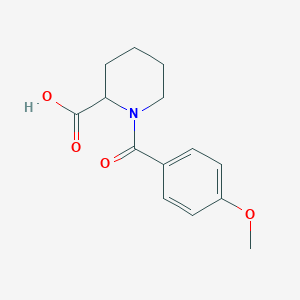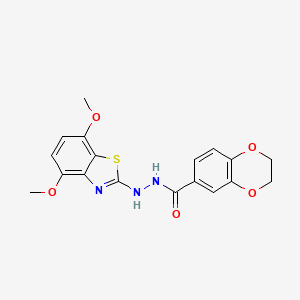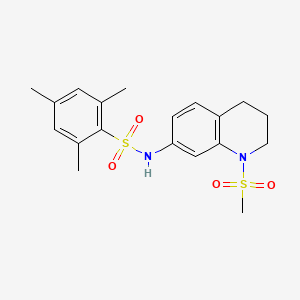
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The electron-withdrawing nitro group and electron-donating methoxy groups could influence the compound’s electronic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amine group could participate in condensation reactions, and the nitro group could be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro group and amine could increase its solubility in polar solvents .Scientific Research Applications
Hypoxia-Selective Antitumor Agents
A study focused on the synthesis and hypoxic cell cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin. These regioisomers were synthesized to explore their selectivity and efficacy under hypoxic conditions, a common characteristic of tumor microenvironments. The research highlighted that certain derivatives exhibited excellent hypoxic selectivities against specific cell lines, indicating potential for targeted cancer therapy. The study also discussed the structural influences on the cytotoxicity and selectivity of these compounds, providing insight into the design of more effective antitumor agents (Palmer et al., 1996).
Antitumor Evaluation of 1,3,4-Thiadiazole Derivatives
Another investigation into the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to the compound of interest, demonstrated their cytostatic activities against various malignant human cell lines. This research underscores the potential of 1,3,4-thiadiazole derivatives in the development of new therapeutic agents against different types of cancer (Racané et al., 2006).
Fluorescence and Biological Activity of 1,3,4-Thiadiazole Derivatives
Research on the fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives provided insights into their spectroscopic properties and potential as fluorescence probes or pharmaceuticals. These compounds exhibited significant pharmacological potential, indicating their utility in both diagnostic and therapeutic applications (Budziak et al., 2019).
Quality Control Methods for Anticonvulsants
A study on the development of quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives highlighted the importance of standardizing these compounds for medical application. This research is crucial for ensuring the safety, efficacy, and reliability of new drugs as they are introduced into clinical practice (Sych et al., 2018).
Antimicrobial and Antitubercular Activities
The synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antimicrobial and antitubercular activities emphasize the versatility of these compounds in addressing various infectious diseases. Such studies pave the way for the development of new drugs to combat resistant microbial strains (Chandrakantha et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O6S2/c1-30-14-7-10(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-12-6-4-3-5-11(12)20/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRETJJTDDUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)
![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)



![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)
